N-methyl-2-pivalamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
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Overview
Description
“N-methyl-2-pivalamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” is a derivative of thiophene . Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
The synthesis of thiophene derivatives can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . The condensation of amino carboxyalkyl derivative of 4,5,6,7-tetrahydrobenzo[b]thiophene with salicylaldehyde yielded a potentially tridentate Schiff base .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S . The molecular structure of “N-methyl-2-pivalamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” would be a derivative of this basic structure.Chemical Reactions Analysis
The reaction of cyanoacetanilide with phenyl isothiocyanate in DMF containing potassium hydroxide gave a non-isolable intermediate, which underwent heterocyclization with 3-(2-bromoacetyl)-2H-chromen-2-one to give a thiophene derivative . Treatment of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide with active methylene reagents afforded the respective 2-oxopyridine derivatives .Scientific Research Applications
- These compounds exhibit a wide range of biological and physiological effects, such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulation, anti-mitotic, anti-microbial, kinases inhibition, and anti-cancer activities .
- Thiophene derivatives have demonstrated antimicrobial activity. They may be useful in combating bacterial, fungal, and viral infections .
- Some thiophene compounds, including the N-methyl variant, exhibit analgesic and anti-inflammatory properties .
- Thiophenes have been investigated for their antitumor effects. Researchers explore their ability to inhibit cancer cell growth and metastasis .
- Thiophene derivatives find applications in material science. For instance, they are used in the fabrication of light-emitting diodes (LEDs) .
Medicinal Chemistry
Antimicrobial Properties
Analgesic and Anti-Inflammatory Effects
Antitumor Activity
Material Science Applications
Corrosion Inhibition
Future Directions
Thiophene-based analogs have been fascinating a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thus, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .
properties
IUPAC Name |
2-(2,2-dimethylpropanoylamino)-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S/c1-15(2,3)14(19)17-13-11(12(18)16-4)9-7-5-6-8-10(9)20-13/h5-8H2,1-4H3,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDEWUGNOLBBJEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C2=C(S1)CCCC2)C(=O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-pivalamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide |
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